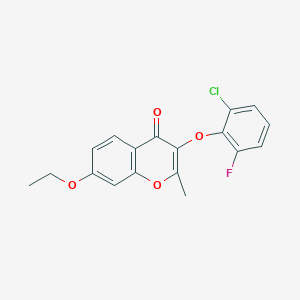![molecular formula C15H21N5OS2 B4558623 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4558623.png)
2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds containing 1,2,4-triazole and benzothiazole structures often involves multi-step chemical reactions, utilizing various catalysts and reagents to achieve the desired chemical structure. A common approach involves the condensation of appropriately substituted thiadiazoles or oxadiazoles with chloroacetamides or similar functional groups, under catalytic conditions that favor the formation of the target heterocyclic framework (Huicheng Wang et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds like the specified acetamide derivative is typically characterized using spectroscopic methods such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and IR (Infrared Spectroscopy). These analyses confirm the presence of the target functional groups and the overall molecular architecture. The presence of both 1,2,4-triazole and benzothiazole moieties can significantly influence the electronic distribution and chemical reactivity of the molecule (P. Yu et al., 2014).
Chemical Reactions and Properties
Compounds with the specified structure are likely to engage in chemical reactions typical for 1,2,4-triazoles and benzothiazoles, such as nucleophilic substitution and electrophilic aromatic substitution. The thioether linkage (-S-) connecting the triazole and benzothiazole rings may also impart unique reactivity, facilitating the formation of coordination complexes with metals or undergoing oxidative transformations (K. Ramalingam et al., 2019).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystallinity, of such compounds are influenced by their molecular structure. For instance, the introduction of the butyl group and the tetrahydro-benzothiazole moiety could affect the compound's lipophilicity and solubility in organic solvents. The presence of heteroatoms (N, S) and hydrogen bond donors/acceptors within the molecule may also influence its solubility in water or polar solvents (N. Rezki, 2016).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are closely related to the molecular structure. The electron-rich 1,2,4-triazole and benzothiazole rings can engage in various chemical interactions, affecting the compound's reactivity towards electrophiles, nucleophiles, and radicals. Additionally, the acetamide group may participate in hydrogen bonding and other non-covalent interactions, which could influence the compound's behavior in biological systems or as part of supramolecular assemblies (M. Duran et al., 2013).
Aplicaciones Científicas De Investigación
Anti-inflammatory and Kinase Inhibition
Novel derivatives of benzothiazole and triazole have been synthesized and studied for their anti-inflammatory activity and p38α MAP kinase inhibition. These compounds were evaluated in vitro and in vivo, with some showing significant edema inhibition and superior inhibitory potency against p38α MAP kinase, suggesting potential applications in treating inflammation-related disorders (S. Tariq et al., 2018).
Antitumor Activity
Benzothiazole derivatives bearing different heterocyclic rings have been synthesized and tested for their antitumor activity in vitro against a broad range of human tumor cell lines. Some of these compounds displayed considerable anticancer activity, highlighting their potential in cancer therapy (L. Yurttaş et al., 2015).
Metabolic Stability Improvement
Research into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors led to the development of compounds with improved metabolic stability. This was achieved by modifying the heterocyclic components of the molecule, aiming to reduce deacetylation and enhance the pharmacological profile of these inhibitors (Markian M Stec et al., 2011).
Antimicrobial Activity
Benzothiazole nucleus-containing triazoles synthesized under ultrasound irradiation showed promising antimicrobial activities against a range of gram-positive, gram-negative bacteria, and fungal strains. These compounds’ structure-activity relationships were studied, indicating their potential as new antimicrobial agents (N. Rezki, 2016).
Propiedades
IUPAC Name |
2-[(5-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5OS2/c1-2-3-8-12-17-15(20-19-12)22-9-13(21)18-14-16-10-6-4-5-7-11(10)23-14/h2-9H2,1H3,(H,16,18,21)(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTVLXYNRJKKJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=NN1)SCC(=O)NC2=NC3=C(S2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 3-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4558540.png)
![N-[2-(1-butyl-1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B4558556.png)


![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4558571.png)
![2-{4-chloro-5-[(3-isoxazolylamino)sulfonyl]-2-methylphenoxy}-N-cyclohexylacetamide](/img/structure/B4558579.png)

![N-[1-[(5-chloro-2-methoxyphenyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B4558589.png)
![2-(3,4-dimethoxybenzyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4558596.png)

![3-[({[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B4558612.png)
![5-[4-(1-adamantyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B4558648.png)
![4-(4-chloro-2-methylphenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B4558654.png)
